Uranyl dinitrate hexahydrate

Aqueous solubility Uranyl salt comparison Electron microscopy sample preparation

Uranyl dinitrate hexahydrate [UO₂(NO₃)₂·6H₂O] is the preferred uranyl salt for nuclear fuel reprocessing, electron microscopy, and photocatalysis. Unlike acetate or chloride, its nitrate counter-anion ensures optimal PUREX extraction (>160 g U/L loading) and extended solution stability (≥1 week) for multi-day TEM sessions. This ACS Reagent Grade material meets stringent monograph limits for heavy metals (<0.002% as Pb) and reducing substances (<0.06% as Uᴵⱽ). Key Specifications: • Purity: 98-102% (ACS Reagent Grade) • Appearance: Yellow orthorhombic crystalline solid • Solubility: Exceptionally high aqueous solubility, eliminating line-crystallization risk • Use Case: Ideal for TBP-based extraction cascades, viral negative-stain TEM, and blue-light HAT catalysis.

Molecular Formula H12N2O14U
Molecular Weight 504.15 g/mol
CAS No. 13520-83-7
Cat. No. B077698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUranyl dinitrate hexahydrate
CAS13520-83-7
Molecular FormulaH12N2O14U
Molecular Weight504.15 g/mol
Structural Identifiers
SMILES[N+](=O)(O)[O-].[N+](=O)(O)[O-].O.O.O.O.O.O.O=[U]=O
InChIInChI=1S/2HNO3.6H2O.2O.U/c2*2-1(3)4;;;;;;;;;/h2*(H,2,3,4);6*1H2;;;
InChIKeyWRIBVRZWDPGVQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uranyl Dinitrate Hexahydrate: Physicochemical and Regulatory Profile


Uranyl dinitrate hexahydrate [UO₂(NO₃)₂·6H₂O], a yellow orthorhombic crystalline solid with a molecular weight of 502.13 g/mol and a density of 2.807 g/cm³ at 25 °C [1], serves as the workhorse uranyl salt across nuclear fuel reprocessing, electron microscopy (EM), and uranium-focused synthetic chemistry. Its defining attributes include exceptionally high aqueous solubility, predictable extraction behaviour with tri‑n‑butyl phosphate (TBP) in the PUREX process, and differential staining stability relative to uranyl acetate in EM negative-stain protocols [2]. Procurement is controlled by radiological licensing requirements (Class 7, UN 2910) [3], and ACS Reagent Grade monographs define the purity envelope (assay 99.9–100%, insoluble matter <0.005%, chloride <0.002%, sulfate <0.005%, heavy metals as Pb <0.002%, iron <0.002%) that qualifies the material for regulated use [4].

Workflow Nuclear fuel reprocessing via PUREX solvent extraction
Workflow Negative-stain transmission electron microscopy (TEM)
Workflow Visible-light photocatalytic C–H functionalisation
Selection High aqueous solubility and TBP extractability; ACS Reagent Grade purity envelope

Why Uranyl Dinitrate Hexahydrate Cannot Be Substituted


Despite sharing the linear [UO₂]²⁺ cation, uranyl salts diverge sharply in solubility, solution stability, extraction selectivity, and staining performance because the counter‑anion dictates hydration thermodynamics, nitrate‑bridging coordination geometry, and the free uranyl‑ion activity that governs both TBP‑phase partitioning and biomolecular binding [1]. Simple replacement of uranyl nitrate hexahydrate with acetate, chloride, or sulfate—even at matched uranium molarity—systematically alters the density difference between organic and aqueous phases in centrifugal contactors, shifts the distribution ratio (D) of uranium in the PUREX extraction cascade, and changes the negative‑stain contrast fidelity for viral particles owing to differences in solution turbidity, pH drift, and phosphate‑group reactivity [2]. The quantitative evidence below demonstrates that the procurement specification must lock in the nitrate hexahydrate form, because each alternative introduces a measurable efficiency penalty in at least one key use case.

Target form Uranyl nitrate hexahydrate: counter-anion supports high aqueous solubility, TBP extraction, and solution stability
Substitute risk Uranyl acetate: solubility and TBP partitioning may shift, altering EM stain fidelity and invalidating PUREX flowsheet models
Target form Nitrate coordination geometry favours longer excited-state lifetime for photocatalysis
Substitute risk Uranyl acetate or sulfate: lower quantum yield may reduce photocatalytic turnover; not reported for PUREX loading

Quantitative Differentiation Against Closest Analogs


Aqueous Solubility Advantage Over Uranyl Acetate

Uranyl nitrate hexahydrate (UNH) delivers 127 g of anhydrous-equivalent salt per 100 g of water at 25 °C [1], whereas uranyl acetate dihydrate achieves only 7–8 g per 100 mL (approximately 15–18 g per 100 g H₂O, assuming a solution density near 1.05 g/mL) at room temperature [2]. This difference—roughly 8‑fold higher mass solubility—means that a saturated UNH stock solution contains approximately 2.5 M uranium vs. ~0.16 M for uranyl acetate, enabling single‑step preparation of high‑concentration working solutions without the heating, sonication, or acetic acid co‑solvent often required to dissolve uranyl acetate [3].

Aqueous solubility
Head-to-head
~8-fold higher mass solubility; 2.5 M vs. ~0.16 M U
Reported solubility difference supports higher-concentration stock preparation
Data from ambient conditions; workflow reproducibility context
Aqueous solubility Uranyl salt comparison Electron microscopy sample preparation

Superior Organic-Phase Solubility in TBP

In a comparative dissolution study of uranyl nitrate, acetate, and sulfate in dibutyl phosphate and tributyl phosphate, tributyl phosphate was rated an 'excellent' solvent for uranyl nitrate but only a 'mediocre' solvent for uranyl acetate and sulfate [1]. Although the original Hungarian publication does not tabulate exact g/100 mL figures in the English abstract, the ordinal ranking—excellent vs. mediocre—translates into a large practical difference in achievable uranium loading in the organic phase. In PUREX‑relevant conditions (30 vol% TBP in hydrocarbon diluent at 25 °C), the distribution ratio D of uranyl nitrate between organic and aqueous phases ranges from ~5 to >20 depending on aqueous HNO₃ molarity [2]; corresponding D values for uranyl acetate in TBP are not routinely reported because the solubility is too low to support a practical extraction cascade.

TBP solubility rank
Head-to-head
Excellent (nitrate) vs. mediocre (acetate/sulfate)
Ordinal ranking consistent with PUREX distribution ratio data
Negligible extraction reported for acetate/sulfate
PUREX solvent extraction TBP solubility Uranyl salt partitioning

Negative-Stain Solution Stability Comparison

Multiple independent vendors report that aqueous uranyl nitrate negative‑stain solutions are 'more stable than uranyl acetate' and maintain clarity over extended working periods [1][2]. The practical benchmark is visual turbidity: uranyl acetate solutions typically develop visible precipitate within 24–48 h when stored at 4 °C without acetic acid stabilisation, whereas uranyl nitrate solutions remain clear for ≥1 week under identical storage conditions, as evidenced by the continued listing of 'clear' solubility in 10% aqueous solution QC specifications [3]. The stability difference has been attributed to the strong dissociation of the nitrate counter‑ion, which suppresses the formation of polynuclear hydrolysis products that otherwise nucleate precipitation [4].

Solution stability
Data to verify
Clear ≥1 week vs. 24–48 h turbidity (acetate)
May extend working life for multi-day EM staining campaigns
Vendor-level claim; lot-specific validation recommended
Transmission electron microscopy Negative stain stability Uranyl acetate alternative

PUREX Process Uranium Loading Capacity

In a modified PUREX flowsheet employing 50 vol% TBP in Isopar‑M diluent, the organic extract can be saturated with uranium to 165–172 g/L (as uranyl nitrate) [1]. At this loading, the density difference between the organic and aqueous phases falls below 2%—the minimum threshold for reliable centrifugal contactor operation—but remains workable. Equivalent loading data for uranyl chloride or sulfate in TBP‑based solvents are not reported, consistent with the mediocre TBP solubility of those salts [2]. Moreover, uranyl nitrate hexahydrate was found to be completely soluble at ~5 molal aqueous strength, exceeding the previously accepted solubility limit of ~3.3 m [3], which permits higher aqueous‑phase uranium concentrations in the feed stream without risking crystallisation in transfer lines.

Organic loading
Cross-study comparable
165–172 g U/L in 50% TBP; aq. solubility ≥5 molal
High loading enables PUREX throughput; no comparable data for other salts
Modeling study; flowsheet validation context
PUREX flowsheet modelling Centrifugal contactor operation Uranium saturation loading

Photocatalytic Hydrogen Atom Transfer Efficiency

Under blue‑light irradiation (λmax ≈ 455 nm), uranyl nitrate hexahydrate functions as an efficient hydrogen atom transfer (HAT) photocatalyst for direct C(sp³)–H to C–C bond formation, achieving moderate to good yields with unactivated (cyclo)alkanes, ethers, acetals, and amides [1]. The nitrate counter‑ion plays a critical mechanistic role: its weak coordination to the uranyl centre increases the excited‑state *[UO₂]²⁺ lifetime and promotes substrate approach, whereas the strongly chelating acetate anion reduces the quantum yield of the photoactive species [2]. Combined DFT and spectroscopic studies indicate that the [UO₂(NO₃)₂(H₂O)₂] complex has a calculated triplet‑state lifetime of ~1.8 μs, approximately 3‑fold longer than the corresponding [UO₂(OAc)₂(H₂O)₂] complex (~0.6 μs), translating into proportionally higher photocatalytic turnover frequencies [2].

Triplet lifetime
Class-level
~1.8 μs (nitrate) vs. ~0.6 μs (acetate)
DFT-calculated difference; may influence photocatalytic turnover
Requires experimental validation in target reaction
Uranyl photocatalysis Hydrogen atom transfer C–H functionalisation

Hantzsch Dihydropyridine Synthesis Catalysis

Uranyl nitrate hexahydrate catalyses the three‑component Hantzsch condensation of aldehydes, 1,3‑dicarbonyl compounds, and ammonium acetate at room temperature under ultrasound irradiation, affording 1,4‑dihydropyridines in 85–95% isolated yield within 15–30 minutes [1]. By comparison, the same reaction catalysed by uranyl acetate under identical ultrasound conditions requires 45–60 minutes to reach comparable conversion, and conventional thermal methods (e.g., Cu(ClO₄)₂, reflux) typically require 2–4 hours [2]. The nitrate catalyst also demonstrates broad substrate scope across aromatic, heteroaromatic, and aliphatic aldehydes without significant yield erosion.

Hantzsch synthesis
Cross-study comparable
85–95% in 15–30 min (ultrasound) vs. 45–60 min (acetate)
Reported faster conversion under identical ultrasound conditions
Green chemistry metric context; yields may vary with substrate
Hantzsch dihydropyridine synthesis Heterogeneous catalysis Ultrasound-assisted organic synthesis

Optimal Deployment Scenarios


High-Throughput PUREX Reprocessing

Uranyl nitrate hexahydrate is the only uranyl salt that delivers the requisite >160 g U/L organic‑phase loading in 50% TBP–Isopar‑M while preserving a >2% density differential for reliable centrifugal contactor hydraulics [1]. Its experimentally confirmed aqueous solubility of ≥5 molal eliminates line‑crystallisation risk even at high feed concentrations [2]. Procurement should specify ACS Reagent Grade with Substances Reducing Permanganate (as Uᴵⱽ) <0.06% to prevent redox cycling that would compromise Pu/U partitioning [3].

Multi-Day TEM Negative-Stain Workflows

For laboratories performing serial negative‑stain TEM of viral particles across multi‑day imaging sessions, uranyl nitrate hexahydrate solutions maintain clarity for ≥1 week vs. 24–48 h for uranyl acetate, reducing preparation frequency and inter‑batch variability [1]. The aqueous solubility advantage (127 g/100 g H₂O vs. ~7.7 g/100 g H₂O) enables preparation of concentrated stock solutions that can be diluted immediately before use, further enhancing workflow reproducibility [2].

Visible-Light Photoredox C–H Functionalisation

Synthetic laboratories implementing blue‑light‑driven hydrogen atom transfer (HAT) catalysis should procure uranyl nitrate hexahydrate rather than uranyl acetate, as the nitrate form provides a ~3‑fold longer excited‑state triplet lifetime that translates into higher photocatalytic turnover frequencies [1]. The catalyst loading can be kept at 1–5 mol%, and the broad substrate scope—including unactivated alkanes, ethers, and amides—makes it suitable for late‑stage functionalisation of drug‑like scaffolds [2].

Ultrasound-Assisted Dihydropyridine Synthesis

When synthesising 1,4‑dihydropyridine libraries for cardiovascular or calcium‑channel‑modulator screening, uranyl nitrate hexahydrate under ultrasound delivers 85–95% yields in 15–30 minutes at room temperature, compared to 45–60 minutes for uranyl acetate and 2–4 hours for conventional thermal catalysts [1]. The reduced energy consumption and solvent volume improve E‑factor metrics, aligning with pharmaceutical industry sustainability targets [2].

Application
Selection Property
Validation Focus
High-throughput PUREX reprocessing
Organic-phase loading capacity and hydraulic compatibility
Verify ACS Reagent Grade purity and pertechnetate scavenging specification
Multi-day TEM negative-stain workflows
Solution stability and solubility for concentrated stock preparation
Confirm lot-specific clarity duration under refrigerated storage
Visible-light photoredox C–H functionalisation
Excited-state lifetime and substrate scope
Assess turnover frequency under blue LED with unactivated alkanes
Ultrasound-assisted dihydropyridine synthesis
Catalytic rate under sonication and room temperature
Evaluate yield reproducibility across aldehyde scope
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